molecular formula C22H24ClN3O3 B2925954 2-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol CAS No. 941945-96-6

2-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol

Cat. No.: B2925954
CAS No.: 941945-96-6
M. Wt: 413.9
InChI Key: IVYVSFSBMSQZET-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. The molecule also contains a benzene ring, a pyrazole ring, an oxazine ring, and a piperidine ring. The presence of a chlorine atom and an ethyl group can also be inferred from the name .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spirocyclic system would likely contribute to the three-dimensionality of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of multiple rings and functional groups would likely influence its properties, such as its solubility, melting point, boiling point, etc .

Scientific Research Applications

Receptor Binding and Ligand Affinity

Spiropiperidines, including those with structural elements similar to the specified compound, have been investigated for their binding properties to various receptors. For instance, Maier and Wünsch (2002) reported on spiropiperidines as highly potent and subtype-selective σ-receptor ligands, highlighting their synthesis and receptor affinity through radioligand binding assays (Maier & Wünsch, 2002). Such studies are pivotal for understanding the interaction of these compounds with biological targets, which can inform the development of therapeutics targeting specific receptors.

Synthetic Approaches and Chemical Synthesis

The synthesis of spiropiperidine lactam derivatives, as described by Huard et al. (2012), showcases the methodologies for creating acetyl-CoA carboxylase inhibitors (Huard et al., 2012). These synthetic strategies are crucial for the development of novel compounds with potential applications in treating metabolic disorders and other diseases.

Antimicrobial and Antifungal Activities

Research on spiropiperidine derivatives has also explored their potential as antimicrobial and antifungal agents. For example, Hassan (2013) synthesized new pyrazoline and pyrazole derivatives to study their antibacterial and antifungal activities (Hassan, 2013). Such studies contribute to the search for new antimicrobial compounds in the face of rising antibiotic resistance.

Molecular Interaction and Binding Analysis

Further understanding of the molecular interactions of spiropiperidine derivatives has been achieved through studies like that of Shim et al. (2002), who investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor (Shim et al., 2002). This research offers insights into the design of receptor-specific ligands with potential therapeutic applications.

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s used as a pharmaceutical, a catalyst, a polymer, etc. Without this information, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its safety and efficacy .

Properties

IUPAC Name

2-(9-chloro-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-2-25-9-7-22(8-10-25)26-19(17-11-14(23)3-6-21(17)29-22)13-18(24-26)16-12-15(27)4-5-20(16)28/h3-6,11-12,19,27-28H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYVSFSBMSQZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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